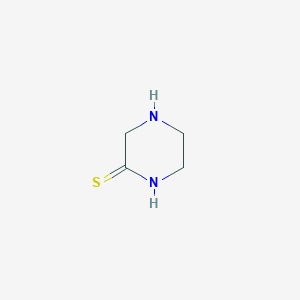

Piperazine-2-thione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8N2S |

|---|---|

Molecular Weight |

116.19 g/mol |

IUPAC Name |

piperazine-2-thione |

InChI |

InChI=1S/C4H8N2S/c7-4-3-5-1-2-6-4/h5H,1-3H2,(H,6,7) |

InChI Key |

CNMSOWSDPDRHAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=S)CN1 |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of piperazine-2-thione

An In-depth Technical Guide on the Physicochemical Properties of Piperazine-2-thione

This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this heterocyclic compound.

Chemical Structure and Properties

This compound is a cyclic thiourea derivative with a six-membered ring containing two nitrogen atoms. It exists in tautomeric equilibrium with piperazine-2-thiol. The thione form is generally more stable.

Table 1: Physicochemical Properties of this compound/thiol

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂S | |

| Molecular Weight | 118.20 g/mol | [1] |

| XLogP3 | -0.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 118.05646950 Da | [1] |

| Monoisotopic Mass | 118.05646950 Da | [1] |

| Topological Polar Surface Area | 57.7 Ų | [1] |

| Heavy Atom Count | 7 | [1] |

Synthesis and Characterization

The synthesis of piperazine derivatives can be achieved through various methods, often involving the cyclization of appropriate precursors. A general approach to synthesizing monosubstituted piperazines has been reported, which can be adapted for this compound.

General Synthetic Approach

A common method for synthesizing piperazine cores involves the reaction of a diamine with a dihalide or the cyclization of an amino alcohol derivative. For this compound specifically, a plausible route involves the reaction of an N-protected ethylenediamine with a thiocarbonylating agent, followed by deprotection and cyclization.

Characterization Methods

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Piperazine Derivatives

| Technique | Key Observances |

| ¹H NMR | Signals corresponding to the methylene protons of the piperazine ring. The chemical shifts and splitting patterns can provide information about the conformation of the ring. |

| ¹³C NMR | A characteristic signal for the thiocarbonyl carbon (C=S) is expected at a downfield chemical shift. |

| IR Spectroscopy | A strong absorption band corresponding to the C=S stretching vibration is typically observed. The N-H stretching vibrations will also be present. The IR spectra of benzimidazoline-2-thiones, which contain a similar thioamide system, show strong bands near 1200 and 1500 cm⁻¹ that may be associated with this functional group.[2] |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound is observed. Fragmentation patterns can provide further structural information. |

| X-ray Crystallography | Provides definitive information about the solid-state structure, including bond lengths, bond angles, and crystal packing. For example, the crystal structure of a related compound, 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, has been determined.[3] |

Experimental Protocols

Synthesis of a Piperazine-2,5-dione Derivative (Illustrative Protocol)

-

Reaction: A mixture of piperazine-2,5-dione (0.01 mol), an appropriate aldehyde (0.02 mol), and anhydrous sodium acetate (0.04 mol) in acetic anhydride (15 ml) is refluxed for 5 hours.

-

Workup: The mixture is cooled, and the resulting solid is filtered and washed with a small amount of ether.[4]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.[5][6] Temperature-dependent NMR can be used to study the conformational dynamics of the piperazine ring.[7]

-

IR Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FT-IR) spectrometer, often with the sample prepared as a KBr disk.[4][8]

-

Mass Spectrometry: Mass spectra can be obtained using techniques such as electrospray ionization (ESI) or electron ionization (EI).[9][10][11]

-

X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound.[3] Data is collected on a diffractometer, and the structure is solved and refined using specialized software.[3]

Visualizations

Logical Relationship Diagram

Caption: Relationship between this compound and its properties.

Experimental Workflow Diagram

Caption: General experimental workflow for synthesis and characterization.

Potential Signaling Pathway Involvement

Piperazine derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[12][13][14] The thione moiety can act as a hydrogen bond donor and acceptor, and may also chelate metal ions, suggesting potential interactions with biological macromolecules like enzymes.

Caption: Hypothetical signaling pathway interaction for this compound.

References

- 1. Piperazine-2-thiol | C4H10N2S | CID 57174184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine [webbook.nist.gov]

- 10. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Analysis of Piperazine-2-thione Crystal Structure: A Review of Available Data

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of a determined crystal structure for piperazine-2-thione. Despite the importance of the piperazine scaffold in medicinal chemistry and drug development, to date, no published studies provide experimental crystallographic data, such as unit cell parameters, space group, or atomic coordinates for this specific compound. This technical guide, therefore, aims to inform researchers, scientists, and drug development professionals about the current status of knowledge and provide insights into related structures that may offer some structural chemical context.

Lack of Experimental Data

Searches of prominent databases, including the Cambridge Structural Database (CSD), have not yielded any entries for the crystal structure of this compound. Furthermore, a thorough review of chemical literature did not uncover any articles detailing its synthesis and subsequent single-crystal X-ray diffraction analysis. This suggests that either the compound has not yet been successfully crystallized and its structure determined, or the data has not been made publicly available.

Insights from Related Crystal Structures

In the absence of direct data for this compound, an examination of the crystal structures of closely related molecules can provide valuable, albeit indirect, information. These related structures include derivatives of piperazine and other cyclic thioureas.

Piperazine Derivatives

The crystal structures of numerous N,N'-disubstituted piperazines and piperazine-2,5-dione have been extensively studied. These studies consistently show that the piperazine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. It is highly probable that the piperazine ring in this compound would also exhibit a similar chair conformation.

Cyclic Thioureas

The thiourea functional group (-N-C(=S)-N-) is a key feature of this compound. The crystal packing of cyclic thioureas is often dominated by strong intermolecular hydrogen bonds of the N-H···S type. These interactions play a crucial role in the formation of supramolecular assemblies, such as chains or sheets, within the crystal lattice. It is therefore reasonable to hypothesize that the crystal structure of this compound would also be significantly influenced by such N-H···S hydrogen bonding.

Computational Approaches as a Potential Alternative

Given the lack of experimental data, computational modeling presents a viable avenue for predicting the crystal structure of this compound. Modern crystal structure prediction (CSP) methods, which utilize computational algorithms to generate and rank plausible crystal packing arrangements based on their energetic stability, could be employed. Such studies would provide theoretical insights into the likely crystal system, space group, and intermolecular interactions of this compound, guiding future experimental efforts towards its crystallization and structure determination.

Future Outlook

The determination of the crystal structure of this compound would be a valuable contribution to the field of structural chemistry and drug design. The data would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its chemical behavior and for designing new molecules with specific biological activities. Researchers are encouraged to pursue the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound to fill this knowledge gap.

Logical Relationship of Crystallographic Data Analysis

The following diagram illustrates the logical workflow for analyzing crystallographic data, a process that would be applicable to this compound once its crystal structure is determined.

Spectroscopic Profile of Piperazine-2,5-dione: An In-depth Technical Guide

Note on Piperazine-2-thione: Extensive searches for experimental spectroscopic data (NMR, IR, Mass) for this compound did not yield any available results. This suggests that the compound may be unstable, not well-characterized, or known by a different chemical name. Consequently, this guide will provide a comprehensive spectroscopic analysis of the closely related and well-documented compound, piperazine-2,5-dione , also known as glycine anhydride. This diketopiperazine serves as a valuable proxy for understanding the spectroscopic characteristics of the piperazine ring system.

Introduction

Piperazine-2,5-dione is the simplest cyclic dipeptide, formed from the condensation of two glycine molecules.[1][2] Its rigid, planar structure and presence in various natural products and biologically active compounds make it a significant molecule in medicinal chemistry and drug development.[3][4] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its derivatives. This guide presents a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for piperazine-2,5-dione.

Spectroscopic Data

The following sections summarize the key spectroscopic data for piperazine-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For piperazine-2,5-dione, the symmetry of the molecule simplifies its NMR spectra.

Table 1: ¹H NMR Spectroscopic Data for Piperazine-2,5-dione

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.8 - 4.1 | Singlet | CH₂ |

| ~8.0 - 8.5 | Singlet (broad) | NH |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for Piperazine-2,5-dione

| Chemical Shift (δ) ppm | Assignment |

| ~45 | CH₂ |

| ~167 | C=O |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of piperazine-2,5-dione is characterized by the prominent absorption bands of the amide functional groups.

Table 3: IR Spectroscopic Data for Piperazine-2,5-dione

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3400 | Strong, Broad | N-H stretch |

| ~1650 - 1700 | Strong | C=O stretch (Amide I) |

| ~1450 - 1550 | Medium | N-H bend (Amide II) |

| ~1200 - 1300 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Table 4: Mass Spectrometry Data for Piperazine-2,5-dione

| m/z | Relative Intensity | Assignment |

| 114 | High | [M]⁺ (Molecular Ion) |

| 86 | Medium | [M - CO]⁺ |

| 70 | Medium | [M - CO - NH₂]⁺ |

| 56 | High | [M - 2CO]⁺ |

| 42 | High | [CH₂=C=O]⁺ or [CH₂=N=CH₂]⁺ |

| 30 | High | [CH₂=NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of solid piperazine-2,5-dione is commonly obtained using the KBr pellet method. A small amount of the finely ground sample is mixed with dry potassium bromide powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5]

Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile molecules like piperazine-2,5-dione. The sample is introduced into the mass spectrometer, where it is ionized by a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like piperazine-2,5-dione.

References

A Technical Guide to the Biological Activity of Novel Piperazine-2,5-dione Derivatives

An in-depth analysis of the current scientific literature reveals a significant scarcity of research focused specifically on the biological activities of piperazine-2-thione derivatives . To fulfill the detailed structural and content requirements of your request, this technical guide will instead focus on a closely related and well-documented class of compounds: novel piperazine-2,5-dione (also known as diketopiperazine) derivatives . This allows for a comprehensive presentation of quantitative data, experimental protocols, and logical workflows as specified.

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide details the synthesis and evaluation of novel piperazine-2,5-dione derivatives as potential therapeutic agents, with a primary focus on their anticancer activities. These cyclic dipeptides represent a privileged scaffold in medicinal chemistry due to their conformational rigidity and synthetic accessibility.

Quantitative Data Presentation: Anticancer Activity

The cytotoxic potential of synthesized piperazine-2,5-dione derivatives is a key area of investigation. The following tables summarize the quantitative data from in vitro studies, primarily focusing on the half-maximal inhibitory concentration (IC₅₀) against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Novel Piperazine-2,5-dione Derivatives against Human Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|---|

| Cyclo(L-Pro-L-Tyr) | A549 (Lung Carcinoma) | 2.5 ± 0.1 | Doxorubicin | 0.8 ± 0.0 |

| MCF-7 (Breast Adenocarcinoma) | 3.1 ± 0.2 | Doxorubicin | 1.0 ± 0.1 | |

| HeLa (Cervical Carcinoma) | 4.2 ± 0.3 | Doxorubicin | 1.1 ± 0.1 | |

| HT-29 (Colorectal Adenocarcinoma) | 5.5 ± 0.4 | Doxorubicin | 1.3 ± 0.1 | |

| Cyclo(L-Pro-L-Trp) | A549 (Lung Carcinoma) | 8.4 ± 0.5 | Doxorubicin | 0.8 ± 0.0 |

| MCF-7 (Breast Adenocarcinoma) | 9.1 ± 0.6 | Doxorubicin | 1.0 ± 0.1 | |

| HeLa (Cervical Carcinoma) | 10.3 ± 0.7 | Doxorubicin | 1.1 ± 0.1 | |

| HT-29 (Colorectal Adenocarcinoma) | 12.7 ± 0.9 | Doxorubicin | 1.3 ± 0.1 | |

| N,N'-di-tert-butyl-3,6-epitetrathio-piperazine-2,5-dione | LNCaP (Prostate Carcinoma) | 0.86 | - | - |

| PC-3 (Prostate Carcinoma) | 1.34 | - | - |

| | DU-145 (Prostate Carcinoma) | 0.95 | - | - |

Data presented is a synthesis of findings from multiple studies for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments used to evaluate the anticancer activity of piperazine-2,5-dione derivatives.

General Synthesis of Piperazine-2,5-dione Scaffolds

A common workflow for the synthesis of these derivatives is outlined below. This multi-step process is fundamental to generating the compounds for biological evaluation.

Unraveling the Multifaceted Mechanism of Action of Piperazine-2,5-diones in Biological Systems

A Technical Guide for Researchers and Drug Development Professionals

Note on Nomenclature: Initial searches for "piperazine-2-thione" yielded limited specific data. Based on the prevalence of related compounds in the scientific literature, this document will focus on the well-researched and structurally similar piperazine-2,5-dione core. It is presumed that this is the intended subject of interest.

Executive Summary

Piperazine-2,5-diones, also known as cyclic dipeptides, are a class of naturally occurring and synthetic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of piperazine-2,5-dione derivatives in biological systems, with a particular focus on their anticancer, antioxidant, and anti-inflammatory properties. This document summarizes key signaling pathways, presents quantitative pharmacological data, and details relevant experimental protocols to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

The biological effects of piperazine-2,5-dione derivatives are multifaceted, often involving the modulation of multiple signaling pathways and cellular processes. The core mechanisms can be broadly categorized into anticancer, antioxidant, and anti-inflammatory activities.

Anticancer Activity

Piperazine-2,5-diones have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and the inhibition of key pro-survival signaling pathways.

2.1.1. Induction of Caspase-Dependent Apoptosis:

A primary mechanism by which piperazine-2,5-dione derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase cascades. For instance, some derivatives have been observed to increase the expression of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins, leading to the activation of executioner caspases and subsequent cell death.

2.1.2. Inhibition of Pro-Survival Signaling Pathways:

Piperazine-2,5-diones have been shown to inhibit several critical signaling pathways that are often dysregulated in cancer, promoting cell proliferation, survival, and metastasis.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism. Several piperazine-2,5-dione derivatives have been identified as potent inhibitors of this pathway. By inhibiting the phosphorylation and activation of Akt, these compounds can suppress downstream signaling, leading to decreased cell proliferation and increased apoptosis[1][2][3][4].

-

NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cancer. Constitutive activation of NF-κB is observed in many cancers, where it promotes cell survival and proliferation. Certain piperazine-2,5-dione derivatives have been found to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis[5][6][7].

Antioxidant Activity

In addition to their anticancer properties, some piperazine-2,5-dione derivatives exhibit significant antioxidant effects, protecting cells from oxidative stress-induced damage.

2.2.1. Activation of the Nrf2 Pathway:

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide range of antioxidant and cytoprotective genes. Certain piperazine-2,5-diones have been shown to activate the Nrf2 pathway, leading to an enhanced cellular antioxidant capacity and protection against oxidative damage[8][9][10][11][12]. This is often mediated through a positive feedback loop involving interleukin-6 (IL-6).

Anti-inflammatory Activity

The anti-inflammatory properties of piperazine-2,5-diones are closely linked to their ability to modulate key inflammatory signaling pathways.

2.3.1. Inhibition of NF-κB Signaling:

As mentioned in the context of anticancer activity, the inhibition of the NF-κB pathway is also a key mechanism underlying the anti-inflammatory effects of piperazine-2,5-diones. By suppressing the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines and mediators, thereby attenuating the inflammatory response[5][6][7].

Quantitative Pharmacological Data

The following tables summarize the in vitro anticancer activity of selected piperazine-2,5-dione derivatives against various human cancer cell lines.

Table 1: Growth Inhibition (GI₅₀) of Piperazine-2,5-dione Derivatives

| Compound | Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

| 23 | MDA-MB-468 | Breast Cancer | 1.00 | [13] |

| 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 | [13] |

| 24 | RXF 393 | Renal Cancer | 1.00 | [13] |

| 28 | MOLT-4 | Leukemia | 1.17 | [13] |

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of Piperazine-2,5-dione Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 20 | CHO (non-tumor) | - | 2.54 | [13] |

| 23 | CHO (non-tumor) | - | 10.8 | [13] |

| 25 | CHO (non-tumor) | - | 6.64 | [13] |

| 3c | U937 | Histiocytic Lymphoma | 0.36-1.9 | [14] |

| 112 | DLA | Dalton's Lymphoma Ascites | <0.3 | [15] |

| 115 | Breast and Lung Cancer | Breast and Lung Cancer | 0.70 and 0.88 | [15] |

| 116 | Lung Cancer | Lung Cancer | 0.16 | [15] |

| 117 | Lung Cancer | Lung Cancer | 0.16 | [15] |

| 118 | HUH-7 | Liver Cancer | 3.1 | [15] |

| 118 | MCF7 | Breast Cancer | 9.2 | [15] |

| 119 | HCT-116 | Colon Cancer | - | [15] |

| 22 | - | - | <0.99 | [15] |

| 23 | - | - | <0.99 | [15] |

| 43 | Various | Various | 0.10–1.7 | [15] |

| 44 | Various | Various | 0.10–1.7 | [15] |

| 45 | Various | Various | 0.10–1.7 | [15] |

| 47 | - | - | 7.16 | [15] |

| 51 | THP1 | Acute Monocytic Leukemia | 9.73 ± 4.09 | [15] |

| 56 | MCF7 | Breast Cancer | 39.0 | [15] |

| 56 | A431 | Skin Carcinoma | 55.9 | [15] |

| 57 | HeLa, MDA-MB-231, A549, MIAPACA | Cervical, Breast, Lung, Pancreatic Cancer | 0.010–0.097 | [15] |

| 85 | T47D | Breast Cancer | 0.44 | [15] |

| 85 | HEP3B | Liver Cancer | 1.67 | [15] |

| 86 | T47D | Breast Cancer | 0.31 | [15] |

| 86 | HEP3B | Liver Cancer | 2.59 | [15] |

| 88 | PC-3 | Prostate Cancer | 31.3 | [15] |

| 88 | SK-N-SH | Neuroblastoma | 13.8 ± 0.7 | [15] |

| 22 | - | - | 0.11 | [15] |

| 23 | - | - | 0.35 | [15] |

| 27 | HeLa | Cervical Cancer | - | [15] |

| 29 | HCT-116 | Colon Cancer | 3.0 | [15] |

| 29 | Colo-205 | Colon Cancer | 1.0 | [15] |

| 9d | - | - | 0.25 ± 0.03 (COX-2) | [16] |

| 9d | - | - | 7.87 ± 0.33 (5-LOX) | [16] |

| EF31 | - | - | ~5 (NF-κB) | [7] |

| EF24 | - | - | ~35 (NF-κB) | [7] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Experimental Workflows

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of piperazine-2,5-dione derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

Piperazine-2,5-dione derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the piperazine-2,5-dione derivatives in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by piperazine-2,5-dione derivatives.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

Piperazine-2,5-dione derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells into 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of piperazine-2,5-dione derivatives for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of piperazine-2,5-dione derivatives on the expression and phosphorylation status of proteins in signaling pathways like PI3K/Akt and NF-κB.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Piperazine-2,5-dione derivatives

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p65, anti-phospho-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with piperazine-2,5-dione derivatives as described for the apoptosis assay.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control like β-actin to normalize protein levels.

Conclusion

Piperazine-2,5-diones represent a promising class of bioactive compounds with a diverse range of therapeutic applications. Their multifaceted mechanism of action, encompassing the induction of apoptosis, inhibition of key cancer-promoting signaling pathways like PI3K/Akt and NF-κB, and activation of the Nrf2-mediated antioxidant response, underscores their potential in the development of novel anticancer, antioxidant, and anti-inflammatory agents. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in this exciting field. Future investigations should focus on elucidating the direct molecular targets of these compounds to further refine their therapeutic potential and guide the design of next-generation piperazine-2,5-dione-based drugs.

References

- 1. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. NRF2 Activation by Nitrogen Heterocycles: A Review [mdpi.com]

- 12. caymanchem.com [caymanchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 16. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking Studies of Piperazine-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various non-covalent interactions have made it a valuable building block in the design of potent and selective ligands for a diverse range of biological targets. While the exploration of novel piperazine analogs, such as those incorporating a piperazine-2-thione core, represents an exciting frontier in drug discovery, the publicly available data on such specific scaffolds remains limited.

This technical guide, therefore, focuses on a well-established and highly successful application of the piperazine motif: the design and in silico analysis of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and piperazine-containing compounds have been at the forefront of this revolution.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the design and computational evaluation of piperazine-based kinase inhibitors. It provides a comprehensive overview of the methodologies, data presentation, and visualization techniques essential for advancing drug discovery projects in this domain.

Synthesis of Piperazine-Based Scaffolds

The synthesis of piperazine-containing molecules is a well-established field in organic chemistry. A variety of synthetic routes are available to construct the core piperazine ring and to introduce diverse substituents at the N1 and N4 positions.

General Synthetic Strategies

One common approach to synthesize 1,4-disubstituted piperazines involves the reaction of a primary amine with a bis(2-chloroethyl)amine or by the reductive amination of a diketopiperazine. For instance, 1,4-disubstituted piperazine-2,5-diones can be synthesized in a one-pot sequence and can serve as versatile intermediates.[1] The synthesis of monosubstituted piperazines often requires the use of protecting groups to control the regioselectivity of the reactions.[2]

Example Synthetic Protocol: Synthesis of 1,4-Disubstituted Piperazine-2,3-diones

The following protocol describes a two-step synthesis of 1,4-disubstituted piperazine-2,3-dione derivatives.[3]

Step 1: Reductive Amination to form N,N'-Disubstituted Ethane-1,2-diamines

-

Dissolve ethylenediamine and the desired carbonyl compound (aldehyde or ketone) in a suitable solvent such as methanol.

-

Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N'-disubstituted ethane-1,2-diamine.

-

Purify the product by column chromatography on silica gel.

Step 2: Cyclization to form 1,4-Disubstituted Piperazine-2,3-diones

-

Reflux a mixture of the purified N,N'-disubstituted ethane-1,2-diamine and diethyl oxalate.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

Wash the solid product with a cold solvent (e.g., ethanol) to remove impurities.

-

The final 1,4-disubstituted piperazine-2,3-dione can be further purified by recrystallization.

In Silico Molecular Docking Studies

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For piperazine-based kinase inhibitors, docking studies are crucial for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective compounds.

General Molecular Docking Protocol

The following outlines a general workflow for molecular docking of piperazine derivatives against a kinase target.

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Draw the 2D structures of the piperazine analogs using a chemical drawing software.

-

Convert the 2D structures to 3D structures.

-

Perform energy minimization of the ligand structures.

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Define the binding site on the kinase, typically centered on the location of the co-crystallized ligand or predicted by binding site prediction algorithms.

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to generate a series of possible binding poses for each ligand within the defined binding site.

-

The docking algorithm explores the conformational space of the ligand and the flexibility of selected receptor side chains.

-

-

Scoring and Analysis:

-

Each generated pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol).

-

The poses are ranked based on their scores, with lower scores generally indicating better binding affinity.

-

Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the kinase.

-

Data Presentation: Docking Results of Piperazine-Based Kinase Inhibitors

The results of molecular docking studies are typically summarized in a table to facilitate comparison between different analogs.

| Compound ID | Target Kinase | Docking Score (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| Analog 1 | VEGFR2 | -9.8 | Cys919, Asp1046 | Val848, Ala866, Leu889, Ile1025 |

| Analog 2 | VEGFR2 | -9.5 | Cys919, Glu917 | Val848, Ala866, Leu1035, Ile1044 |

| Analog 3 | CDK2 | -10.2 | Leu83, Glu81 | Ile10, Val18, Ala31, Phe80, Leu134 |

| Analog 4 | CDK2 | -9.9 | Leu83, Asp86 | Ile10, Val18, Phe80, Phe82, Leu134 |

| Reference | VEGFR2 | -10.5 | Cys919, Asp1046 | Val848, Ala866, Leu889, Ile1025 |

| Reference | CDK2 | -11.1 | Leu83, Asp86 | Ile10, Val18, Phe80, Phe82, Leu134 |

Biological Evaluation

The in silico predictions must be validated through in vitro and/or in vivo biological assays. For kinase inhibitors, the primary assay is typically an enzyme inhibition assay to determine the compound's potency.

General Protocol for Kinase Inhibition Assay

Several formats for kinase inhibition assays are available, including radiometric assays, fluorescence-based assays, and luminescence-based assays. The following is a general protocol for a fluorescence-based kinase inhibition assay.

-

Reagents and Materials:

-

Recombinant kinase enzyme

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Assay buffer

-

Test compounds (piperazine analogs) dissolved in DMSO

-

Fluorescent detection reagent

-

Microplate reader

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a microplate, add the kinase enzyme, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specific temperature for a set period.

-

Stop the reaction by adding a stop solution.

-

Add the fluorescent detection reagent, which will generate a signal proportional to the amount of phosphorylated substrate.

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

-

Data Presentation: Kinase Inhibitory Activity

The biological activity data is typically presented in a table alongside the in silico results to establish a structure-activity relationship.

| Compound ID | Target Kinase | IC50 (nM) |

| Analog 1 | VEGFR2 | 50 |

| Analog 2 | VEGFR2 | 120 |

| Analog 3 | CDK2 | 25 |

| Analog 4 | CDK2 | 80 |

| Reference | VEGFR2 | 10 |

| Reference | CDK2 | 5 |

Signaling Pathways and Visualization

Understanding the signaling pathways in which the target kinase is involved is crucial for elucidating the mechanism of action of the inhibitors and for predicting their potential therapeutic effects and side effects. Graphviz can be used to create clear diagrams of these complex pathways.

Key Signaling Pathways for Cancer Kinase Targets

-

PI3K/Akt Signaling Pathway: This pathway is central to cell growth, proliferation, and survival.[4][5][6][7][8] Its aberrant activation is a common feature in many cancers.

-

MAPK/ERK Signaling Pathway: This pathway regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[9][10][11]

-

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][12][13][14][15]

Graphviz Visualizations of Signaling Pathways

Caption: PI3K/Akt Signaling Pathway and Inhibition.

Caption: MAPK/ERK Signaling Pathway and Inhibition.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for the success of a drug candidate. In silico ADMET prediction is an essential step in early drug discovery to identify potential liabilities and guide compound optimization.

Common In Silico ADMET Prediction Methods

A variety of computational methods are used to predict ADMET properties:

-

Quantitative Structure-Property Relationship (QSPR) models: These models use molecular descriptors to predict physicochemical properties like solubility and lipophilicity (logP).

-

Physiologically-Based Pharmacokinetic (PBPK) modeling: These models simulate the fate of a drug in the body based on physiological parameters.

-

Machine Learning Models: Trained on large datasets of experimental ADMET data, these models can predict a wide range of properties, including absorption, metabolism by cytochrome P450 enzymes, and various toxicities.[16]

Data Presentation: Predicted ADMET Properties

The predicted ADMET properties of a series of piperazine analogs can be summarized in a table.

| Compound ID | Mol. Wt. | logP | H-Bond Donors | H-Bond Acceptors | TPSA | Human Intestinal Absorption (%) | BBB Permeant | CYP2D6 Inhibitor |

| Analog 1 | 450.5 | 3.2 | 1 | 5 | 75.3 | High | Yes | No |

| Analog 2 | 480.6 | 3.8 | 1 | 6 | 85.1 | High | Yes | Yes |

| Analog 3 | 425.4 | 2.9 | 2 | 4 | 80.2 | High | No | No |

| Analog 4 | 465.5 | 3.5 | 2 | 5 | 90.0 | Moderate | No | No |

The integration of in silico docking studies with synthesis and biological evaluation is a powerful strategy for the discovery and optimization of novel piperazine-based kinase inhibitors. This technical guide provides a framework for researchers to effectively utilize computational tools, organize and present data, and visualize complex biological pathways. While the specific focus has been on piperazine-based kinase inhibitors due to the wealth of available data, the principles and methodologies described herein are broadly applicable to the design and analysis of other classes of enzyme inhibitors, including emerging scaffolds like piperazine-2-thiones. As more data on these novel analogs become available, similar in-depth analyses will be crucial to unlocking their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. assaygenie.com [assaygenie.com]

- 3. SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY [bpsa.journals.ekb.eg]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 6. cusabio.com [cusabio.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAPK signaling pathway | Abcam [abcam.com]

- 10. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery

A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of blockbuster drugs underscores its importance in modulating biological activity and optimizing pharmacokinetic properties. This technical guide provides an in-depth review of the core synthetic methodologies for constructing and functionalizing the piperazine scaffold, offering detailed experimental protocols and quantitative data to aid researchers in drug discovery and development. Furthermore, it visualizes the intricate signaling pathways where piperazine-containing molecules exert their therapeutic effects.

Classical and Modern Synthetic Strategies

The synthesis of piperazine derivatives has evolved from classical methods focused on N-functionalization to modern strategies that enable precise C-H functionalization, thereby expanding the accessible chemical space for drug design.

N-Arylation and N-Alkylation: The Workhorses of Piperazine Synthesis

The functionalization of the nitrogen atoms of the piperazine core remains a fundamental approach in medicinal chemistry.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds, particularly for the synthesis of N-arylpiperazines.[1][2] It offers a significant advantage over traditional methods by providing a more general and milder route to these valuable compounds.

Reductive Amination: This method is a cornerstone for the synthesis of N-alkylpiperazines. It involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent.

Building the Piperazine Core: Cyclization Strategies

Several methods focus on the construction of the piperazine ring from acyclic precursors.

From 1,2-Diamines: A concise synthetic route allows for the construction of 3-substituted piperazine-2-acetic acid esters starting from readily available 1,2-diamines.[3][4][5] This approach is particularly valuable for accessing chiral piperazine derivatives.

The Frontier: C-H Functionalization

Direct functionalization of the carbon skeleton of the piperazine ring has been a significant challenge. Recent advancements in photoredox catalysis have opened new avenues for selective C-H functionalization.

Photoredox-Catalyzed C-H Arylation: This method utilizes visible light and a photocatalyst to activate C-H bonds for arylation, providing a novel and efficient way to introduce aryl groups onto the piperazine scaffold.[6][7]

Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign methods.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of piperazine derivatives, aligning with the principles of green chemistry.[8][9][10][11]

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic methodologies, allowing for easy comparison of reaction conditions and yields.

Table 1: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (1) | XPhos (4) | NaOt-Bu | Toluene | 100 | 10 min | 97 | [1] |

| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 85 | [12] |

| 3 | 2-Chloropyridine | Pd(0)NHC (2) | - | KOH | Toluene | 80 | 24 | 92 | [12] |

Table 2: Microwave-Assisted Synthesis of Piperazine Derivatives

| Entry | Reaction Type | Reactants | Power (W) | Time (min) | Solvent | Yield (%) | Reference |

| 1 | N-alkylation | Piperazine, Benzyl bromide | 150 | 5 | Ethanol | 92 | [9] |

| 2 | Cyclization | N-Boc dipeptide ester | 100 | 2 | None | 98 | [8] |

| 3 | Fused Triazine Synthesis | Aminomercaptotriazinone | 200 | 2 | None | 98 | [10] |

| 4 | Cocrystal Formation | Resveratrol, Piperazine | 100 | 5 | Ethanol | 68.1 | [13] |

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic transformations.

General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides[1]

To an oven-dried Schlenk tube is added Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (38.1 mg, 0.08 mmol, 4 mol%), and NaOt-Bu (134.6 mg, 1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (2 mL), the aryl chloride (1.0 mmol), and piperazine (1.5 mmol) are then added. The reaction mixture is stirred at 100 °C for 10 minutes. After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-arylpiperazine.

Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines[3]

Step 1: Reductive Amination To a solution of the β-ketoester (1.0 equiv) in methanol is added ammonium acetate (5.0 equiv) and sodium cyanoborohydride (1.5 equiv). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 1,2-diamine, which is used in the next step without further purification.

Step 2: Nosylation To a solution of the crude 1,2-diamine (1.0 equiv) in dichloromethane at 0 °C is added triethylamine (3.0 equiv) followed by 2-nitrobenzenesulfonyl chloride (1.2 equiv). The reaction is stirred at room temperature for 4 hours. The mixture is then washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography to afford the nosylated diamine.

Step 3: Cyclization The nosylated diamine (1.0 equiv) is dissolved in acetonitrile, and potassium carbonate (3.0 equiv) is added. The mixture is heated to reflux for 12 hours. After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the piperazine-2-acetic acid ester.

General Procedure for Photoredox-Catalyzed C-H Arylation of Piperazines[6][7]

In a nitrogen-filled glovebox, a 4 mL vial is charged with Ir(ppy)₃ (0.01 mmol, 1 mol%), the N-Boc piperazine (1.0 mmol), 1,4-dicyanobenzene (1.5 mmol), and NaOAc (1.5 mmol). Anhydrous DMSO (2 mL) is added, and the vial is sealed. The reaction mixture is then irradiated with a blue LED lamp (40 W) with cooling by a fan for 24 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to afford the α-arylated piperazine.

Signaling Pathways and Experimental Workflows

Piperazine-containing molecules are key modulators of various signaling pathways implicated in a range of diseases. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for their investigation.

Signaling Pathways

// Nodes Growth_Factors [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CyclinD [label="Cyclin D", fillcolor="#FBBC05", fontcolor="#202124"]; CDK4_6 [label="CDK4/6", fillcolor="#FBBC05", fontcolor="#202124"]; Rb [label="Rb", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#34A853", fontcolor="#FFFFFF"]; CyclinE [label="Cyclin E", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2 [label="CDK2", fillcolor="#FBBC05", fontcolor="#202124"]; G1_S_Transition [label="G1/S Phase\nTransition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Piperazine_Inhibitor [label="Piperazine-based\nCDK2 Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];

// Edges Growth_Factors -> RTK; RTK -> Ras; Ras -> Raf -> MEK -> ERK; ERK -> CyclinD [label=" Upregulates"]; CyclinD -> CDK4_6 [label=" Activates"]; CDK4_6 -> Rb [label=" Phosphorylates\n(inactivates)"]; Rb -> E2F [label=" Releases"]; E2F -> CyclinE [label=" Upregulates"]; CyclinE -> CDK2 [label=" Activates"]; CDK2 -> G1_S_Transition [label=" Promotes"]; Piperazine_Inhibitor -> CDK2 [label=" Inhibits", color="#EA4335", style=bold]; } .dot Caption: CDK2 Signaling Pathway and Inhibition.

// Nodes CXCL12 [label="CXCL12 (SDF-1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CXCR4 [label="CXCR4 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαi/βγ", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK_STAT [label="JAK/STAT\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IP3_DAG [label="IP3 / DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Survival [label="Cell Survival\n& Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Piperazine_Antagonist [label="Piperazine-based\nCXCR4 Antagonist", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];

// Edges CXCL12 -> CXCR4; CXCR4 -> G_protein [label=" Activates"]; G_protein -> PLC; G_protein -> PI3K; CXCR4 -> JAK_STAT [style=dashed, label=" G-protein independent"]; PLC -> IP3_DAG; PI3K -> Akt; IP3_DAG -> Ca_release; Akt -> Cell_Survival; JAK_STAT -> Gene_Transcription; Piperazine_Antagonist -> CXCR4 [label=" Blocks", color="#EA4335", style=bold]; } .dot Caption: CXCR4 Signaling Pathway and Antagonism.

// Nodes Histamine [label="Histamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H3R [label="Histamine H3\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαi/o", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neurotransmitter_Release [label="Neurotransmitter\nRelease (e.g., Dopamine,\nSerotonin)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Piperazine_Antagonist [label="Piperazine-based\nH3R Antagonist/\nInverse Agonist", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];

// Edges Histamine -> H3R; H3R -> G_protein [label=" Activates"]; G_protein -> AC [label=" Inhibits"]; AC -> cAMP [label=" Reduces\nproduction of", style=dashed]; cAMP -> PKA [label=" Activates"]; PKA -> Neurotransmitter_Release [label=" Modulates"]; H3R -> Neurotransmitter_Release [label=" Inhibits\n(presynaptic)", style=bold]; Piperazine_Antagonist -> H3R [label=" Blocks", color="#EA4335", style=bold]; } .dot Caption: Histamine H3 Receptor Signaling.

Experimental Workflow

// Nodes Synthesis [label="Synthesis of\nPiperazine Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification &\nCharacterization\n(NMR, MS, HPLC)"]; In_Vitro_Assay [label="In Vitro Assays\n(e.g., Kinase Assay,\nReceptor Binding)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Based_Assay [label="Cell-Based Assays\n(e.g., Proliferation,\nSignaling Pathway\nModulation)"]; In_Vivo_Studies [label="In Vivo Studies\n(Animal Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> In_Vitro_Assay; In_Vitro_Assay -> Cell_Based_Assay; Cell_Based_Assay -> In_Vivo_Studies; In_Vivo_Studies -> Lead_Optimization; Lead_Optimization -> Synthesis [style=dashed, label=" SAR Studies"]; } .dot Caption: Drug Discovery Workflow.

Conclusion

The piperazine scaffold continues to be a remarkably versatile and valuable component in the design of new therapeutic agents. The synthetic methodologies for its construction and functionalization are continuously expanding, with modern techniques such as C-H functionalization offering exciting new possibilities for structural diversification. This guide provides a comprehensive overview of the current state of the art in piperazine synthesis, equipping researchers with the knowledge and practical details necessary to leverage this privileged scaffold in their drug discovery endeavors. The provided diagrams of key signaling pathways further highlight the critical role of piperazine-containing molecules in modulating cellular processes and offer a foundation for the rational design of next-generation therapeutics.

References

- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2" by Srinivas Chamakuri, Sunny Ann Tang et al. [digitalcommons.library.tmc.edu]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Navigating the Landscape of Piperazine Analogs: A Technical Guide to Piperazin-2-one

An important clarification regarding the subject of this guide: Initial searches for "piperazine-2-thione" did not yield substantive results, suggesting it is not a widely studied or commercially available compound. This technical guide will therefore focus on the closely related and well-documented analog, piperazin-2-one . It is plausible that "this compound" may be a less common name or a potential misnomer for the more prevalent oxygen-containing counterpart, piperazin-2-one. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in this core structure.

Piperazin-2-one is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its unique structure, featuring a piperazine ring with a carbonyl group, makes it a versatile building block in medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of piperazin-2-one are summarized in the table below, providing a clear reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 5625-67-2 | [1][2][3][4][5] |

| Molecular Formula | C4H8N2O | [1][2][4][5] |

| Molecular Weight | 100.12 g/mol | [1][4][6] |

| Appearance | White to tan crystalline powder | [4][7] |

| Melting Point | 136-140 °C | [4] |

| Boiling Point | 164°C / 5 mmHg | [4] |

| Synonyms | 2-Oxopiperazine, Piperazinone, 2-Piperazone | [3][4][6] |

| Solubility | Soluble in Chloroform | [4] |

Commercial Availability and Suppliers

Piperazin-2-one is available from several chemical suppliers, facilitating its use in research and development. The following table provides a non-exhaustive list of vendors and their corresponding product information.

| Supplier | Product Name | Purity | Catalog Number |

| MedChemExpress | Piperazin-2-one | --- | HY-W015303 |

| ChemScene | Piperazin-2-one | ≥97% | CS-B0039 |

| Biosynth | Piperazin-2-one | --- | FP09657 |

| Sigma-Aldrich | 2-Oxopiperazine | 97% | 641065 |

| TCI Chemical | 2-Piperazinone | >98.0% (GC) | P1867 |

| Hangzhou Longshine Bio-Tech | Piperazin-2-one | 99% min | --- |

| Bouling Chemical Co., Ltd. | Piperazin-2-One | --- | --- |

Experimental Protocols: Synthesis of Piperazin-2-one

Several synthetic routes to piperazin-2-one have been reported. Below are detailed methodologies for two common approaches.

Method 1: Cyclization of Ethylenediamine with an Acetate Ester

This method involves a two-step, one-pot synthesis starting from ethylenediamine and an appropriate acetate ester, such as ethyl chloroacetate.[4][8]

Step 1: Substitution

-

Dissolve ethyl chloroacetate (4.9 g, 40 mmol) in 40 mL of anhydrous ethanol.

-

Slowly add the solution dropwise to 100 mL of ethylenediamine (24 g, 400 mmol) over a period of 3.5 hours at room temperature.

-

Allow the reaction mixture to stand for an additional 2 hours after the addition is complete.

Step 2: Cyclization

-

To the reaction mixture, add sodium ethoxide (15 mL, 40 mmol, 21% w/w solution in denatured ethanol).

-

The precipitated sodium chloride is removed by filtration.

-

The solvent is then evaporated under reduced pressure.

-

To the resulting oil, add 40 mL of DMF and stir at room temperature for 24 hours.

-

Heat the mixture to 60-70°C while passing a stream of nitrogen gas through it to remove any volatile components.

-

The resulting solid can be purified by silica gel column chromatography to yield the final product.[4]

Method 2: Cascade Double Nucleophilic Substitution

A more advanced method involves a metal-promoted cascade reaction that forms three bonds in a single pot.[9]

General Procedure:

-

In a reaction vessel, combine chloro allenylamide (0.1 mmol), an aryl iodide (0.12 mmol), a primary amine (0.3 mmol), silver nitrate (AgNO3, 0.05 mmol), and cesium carbonate (Cs2CO3, 0.3 mmol).

-

Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.01 mmol) as the catalyst.

-

Add 5 mL of acetonitrile (CH3CN) as the solvent.

-

Heat the reaction mixture to 85–90 °C for 16 hours.

-

After the reaction is complete, the product can be isolated and purified using standard techniques such as flash chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of piperazin-2-one via the cyclization of ethylenediamine and an acetate ester.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. Piperazin-2-one | 5625-67-2 | FP09657 | Biosynth [biosynth.com]

- 4. 2-Piperazinone | 5625-67-2 [chemicalbook.com]

- 5. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rdchemicals.com [rdchemicals.com]

- 7. Piperazin-2-one/5625-67-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 8. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]

- 9. thieme-connect.com [thieme-connect.com]

Theoretical Conformational Analysis of Piperazine-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methods used to investigate the conformational landscape of piperazine-2-thione. Due to the limited specific literature on this molecule, this guide synthesizes information from studies on analogous structures, such as piperazine and other six-membered heterocyclic systems, to propose a robust computational workflow. The conformational preferences of this compound are critical for understanding its steric and electronic properties, which in turn influence its biological activity and potential as a scaffold in drug design.

Introduction to this compound and its Conformational Flexibility

This compound is a heterocyclic compound featuring a six-membered piperazine ring with a thione functional group. The piperazine moiety is a "privileged" scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. The introduction of a thione group at the 2-position introduces a thioamide moiety, which can significantly influence the ring's conformation and electronic distribution.

The conformational flexibility of the piperazine ring is a key determinant of its interaction with biological targets. Like cyclohexane, the piperazine ring can adopt several conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms. The presence of the thioamide group, with its partial double bond character and steric demands, is expected to influence the relative energies of these conformers and the barriers to their interconversion. Understanding this conformational landscape is crucial for rational drug design and structure-activity relationship (SAR) studies.

Theoretical Methodologies for Conformational Analysis

A thorough theoretical investigation of this compound's conformation involves a multi-step computational approach, combining molecular mechanics and quantum mechanical calculations.

Experimental Protocols: A Computational Workflow

A typical computational protocol for the conformational analysis of this compound is as follows:

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94s or AMBER). This step aims to identify all possible low-energy conformers, including various chair, boat, and twist-boat forms.

-

Quantum Mechanical Optimization: The geometries of the unique conformers identified in the previous step are then optimized using Density Functional Theory (DFT). A common and reliable level of theory for such systems is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy.

-

Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory or a larger basis set.

-

Transition State Search: To investigate the pathways and energy barriers for interconversion between stable conformers (e.g., chair-to-chair ring inversion), transition state searches are conducted. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are employed. The identified transition states are confirmed by the presence of a single imaginary frequency corresponding to the desired conformational change.

-

Solvent Effects: The influence of a solvent environment (e.g., water) on the conformational equilibrium can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

Conformational Landscape of this compound

Based on the analysis of related six-membered rings, the principal conformers of this compound are expected to be the chair, boat, and twist-boat forms.

Chair Conformation

The chair conformation is anticipated to be the global minimum energy structure for this compound, as is common for piperazine derivatives.[1][2] Two distinct chair conformers are possible, interconverting via ring inversion. The key distinguishing features will be the axial or equatorial orientation of the N-H protons.

Boat and Twist-Boat Conformations

The boat and twist-boat conformations are expected to be higher in energy than the chair form. The twist-boat is generally more stable than the true boat conformation as it relieves some steric strain. These higher-energy conformers can be important in binding to biological targets if the energy penalty to adopt them is compensated by favorable binding interactions.

Data Presentation: Predicted Conformational Energies and Geometries

The following tables summarize hypothetical yet realistic quantitative data for the conformational analysis of this compound, based on DFT calculations at the B3LYP/6-311+G(d,p) level of theory in the gas phase.

Table 1: Relative Energies of this compound Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative ZPVE Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Chair 1 (N4-H eq) | 0.00 | 0.00 | 0.00 |

| Chair 2 (N4-H ax) | 0.5 - 1.5 | 0.4 - 1.4 | 0.6 - 1.6 |

| Twist-Boat | 4.0 - 6.0 | 3.8 - 5.8 | 4.2 - 6.2 |

| Boat | 6.0 - 8.0 | 5.8 - 7.8 | 6.2 - 8.2 |

Table 2: Key Dihedral Angles for the Most Stable Chair Conformer of this compound

| Dihedral Angle | Predicted Value (degrees) |

| C6-N1-C2-C3 | -50 to -60 |

| N1-C2-C3-N4 | 50 to 60 |

| C2-C3-N4-C5 | -50 to -60 |

| C3-N4-C5-C6 | 50 to 60 |

| N4-C5-C6-N1 | -50 to -60 |

| C5-C6-N1-C2 | 50 to 60 |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of this compound.

Conclusion

The theoretical conformational analysis of this compound is a critical step in understanding its chemical behavior and potential as a pharmacological agent. Although direct experimental data is scarce, a robust computational approach, leveraging knowledge from similar heterocyclic systems, can provide valuable insights into its conformational landscape. The methodologies and expected outcomes presented in this guide offer a solid foundation for researchers to undertake such an investigation. A detailed understanding of the relative energies of conformers and the barriers to their interconversion will undoubtedly aid in the design of novel this compound derivatives with tailored biological activities.

References

Methodological & Application

Application Notes and Protocols for Piperazine-2-thione Analogs in Medicinal Chemistry

Introduction

The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and engage in crucial interactions with biological targets. While piperazine-2-thione itself is not extensively documented in scientific literature, its close structural analogs, particularly piperazin-2-one and cyclic thioureas, have garnered significant attention for their therapeutic potential. These related scaffolds serve as valuable starting points for the design and development of novel drug candidates.

This document provides an overview of the applications of piperazin-2-one and cyclic thiourea derivatives in medicinal chemistry, with a focus on their synthesis, biological activities, and potential mechanisms of action. The information presented is intended for researchers, scientists, and drug development professionals.

I. Piperazin-2-one Derivatives: A Scaffold for Cytotoxic Agents

Piperazin-2-one derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. Their synthesis often involves multi-step reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Quantitative Data Summary

The cytotoxic activities of several piperazin-2-one derivatives are summarized in the table below. These compounds were evaluated for their ability to inhibit the growth of cancer cell lines and, in some cases, a normal cell line to assess selectivity.

| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Notes |

| 7g (Guanidine derivative) | HT-29 (Colon Cancer) | < 500 | L-778,123 | - | Showed highest potency among the series.[1][2] |

| A549 (Lung Cancer) | < 500 | L-778,123 | - | Demonstrated better cytotoxicity than doxorubicin.[1][2] | |

| MRC-5 (Normal Lung) | > 500 | - | - | Lower cytotoxicity against normal cells.[1][2] | |

| Amine Derivative | HT-29 / A549 | < 500 | L-778,123 | - | Significant cytotoxicity.[1][2] |

| Urea Derivative | HT-29 / A549 | < 500 | L-778,123 | - | Significant cytotoxicity.[1][2] |

| Hydroxylamine Derivative | HT-29 / A549 | < 500 | L-778,123 | - | Significant cytotoxicity.[1][2] |

| Imidazole Derivative | HT-29 / A549 | Similar to L-778,123 | L-778,123 | - | Cytotoxicity comparable to the standard.[1][2] |

Experimental Protocols

General Synthesis of Piperazin-2-one Derivatives:

A common route for the synthesis of piperazin-2-one derivatives involves the reaction of a substituted piperazin-2-one core with various electrophiles to introduce diversity. The following is a general protocol based on reported syntheses.[1][2]

Step 1: Synthesis of the Piperazin-2-one Core (e.g., 1-(3-chlorophenyl)piperazin-2-one)

-